2-[(2,4-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(2,4-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both dimethylphenyl and fluorophenyl groups attached to a dihydroquinazolinone core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol. This method is environmentally friendly and proceeds under mild reaction conditions, yielding pure products without the need for column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of green chemistry and multicomponent reactions (MCR) are often employed to achieve high yields and purity. The use of catalysts like L-proline, which is inexpensive, non-toxic, and easily recoverable, is advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(2,4-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 2-[(2,4-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)formamide: This compound shares the dimethylphenyl group but lacks the quinazolinone core, resulting in different chemical properties and reactivity.
2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl derivatives: These compounds have a similar core structure but differ in the attached functional groups, leading to variations in their chemical behavior and applications.
Uniqueness
The uniqueness of 2-[(2,4-dimethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one lies in its combination of functional groups and core structure, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C22H20FN3O |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(2,4-dimethylanilino)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C22H20FN3O/c1-13-3-8-19(14(2)9-13)25-22-24-12-18-20(26-22)10-16(11-21(18)27)15-4-6-17(23)7-5-15/h3-9,12,16H,10-11H2,1-2H3,(H,24,25,26) |
InChI Key |
ONNJBFXJAGFIQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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